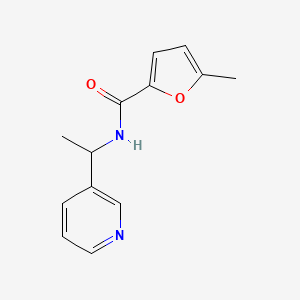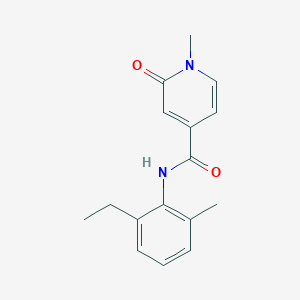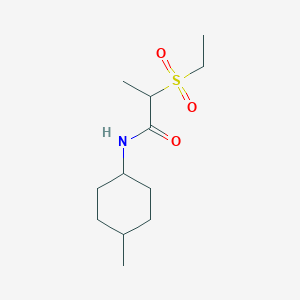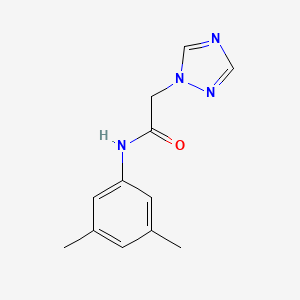
N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including agriculture, aquaculture, and medicine. DMPT is a white crystalline powder that is soluble in water and organic solvents.
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is not fully understood, but it is believed to involve the activation of the hypothalamus-pituitary-gonadal axis, which regulates reproductive function. N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to increase the expression of genes involved in energy metabolism and protein synthesis.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. In livestock, N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to increase feed intake, growth performance, and meat quality. In fish, N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to improve water quality, reduce ammonia toxicity, and increase growth performance. In mice, N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has several advantages for lab experiments, including its low toxicity and water solubility. However, N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide can be expensive and difficult to obtain in large quantities, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide. In agriculture, further studies are needed to determine the optimal dosage and duration of N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide supplementation for different livestock species. In aquaculture, more research is needed to determine the long-term effects of N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide on fish growth and health. In medicine, further studies are needed to investigate the potential anti-inflammatory and analgesic effects of N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide and its mechanisms of action. Overall, N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has the potential to be a valuable tool in various fields, and further research is needed to fully understand its properties and applications.
合成法
N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylphenylhydrazine with ethyl chloroacetate, followed by the reaction of the resulting product with sodium azide and copper sulfate. Another method involves the reaction of 3,5-dimethylphenylhydrazine with chloroacetyl chloride, followed by the reaction of the resulting product with sodium azide and copper sulfate. Both methods result in the formation of N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide.
科学的研究の応用
N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been studied for its potential applications in various fields. In agriculture, N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to increase feed intake and growth performance in livestock, such as pigs, chickens, and fish. N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been studied in aquaculture for its potential to improve water quality and reduce ammonia toxicity in fish farms. In medicine, N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been investigated for its potential as an anti-inflammatory and analgesic agent.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-3-10(2)5-11(4-9)15-12(17)6-16-8-13-7-14-16/h3-5,7-8H,6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNASGQPNOTEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=NC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7564403.png)
![4-[2-(2,5-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7564410.png)
![2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one](/img/structure/B7564411.png)
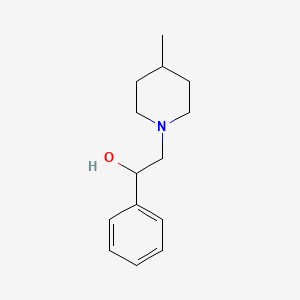
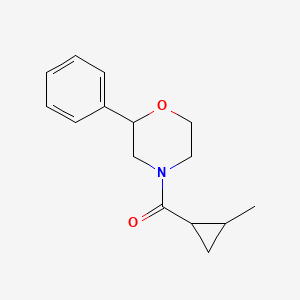
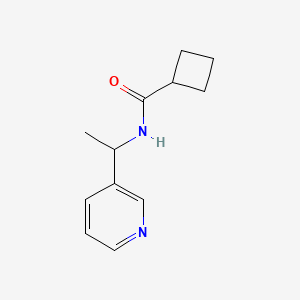
![1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7564433.png)

![3-[(1,2,3,4-Tetrahydronaphthalen-1-ylamino)methyl]phenol;hydrochloride](/img/structure/B7564452.png)
